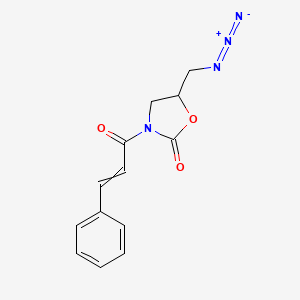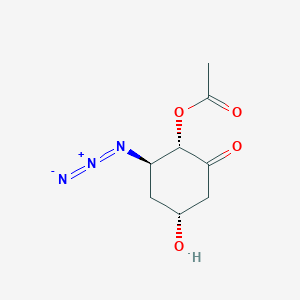
(1S,2R,4R)-2-Azido-4-hydroxy-6-oxocyclohexyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2R,4R)-2-Azido-4-hydroxy-6-oxocyclohexyl acetate is a complex organic compound with a unique structure that includes an azido group, a hydroxy group, and an acetate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,4R)-2-Azido-4-hydroxy-6-oxocyclohexyl acetate typically involves multiple steps. One common method starts with the cyclohexanone derivative, which undergoes a series of reactions to introduce the azido and hydroxy groups. The key steps include:
Oxidation: The cyclohexanone derivative is oxidized to introduce the hydroxy group.
Azidation: The hydroxy group is then converted to an azido group using sodium azide under appropriate conditions.
Acetylation: Finally, the compound is acetylated using acetic anhydride to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
(1S,2R,4R)-2-Azido-4-hydroxy-6-oxocyclohexyl acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.
Reduction: The azido group can be reduced to an amine.
Substitution: The azido group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like triphenylphosphine can be used for azide substitution reactions.
Major Products
The major products formed from these reactions include ketones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(1S,2R,4R)-2-Azido-4-hydroxy-6-oxocyclohexyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein labeling.
Industry: It can be used in the production of advanced materials, such as polymers and nanomaterials.
作用機序
The mechanism of action of (1S,2R,4R)-2-Azido-4-hydroxy-6-oxocyclohexyl acetate involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole rings with alkynes. This property makes it useful in bioconjugation and drug development. The hydroxy and acetate groups can also interact with various enzymes, influencing their activity and function.
類似化合物との比較
Similar Compounds
(1S,2R,4R)-2-Azido-4-hydroxycyclohexyl acetate: Lacks the oxo group, making it less reactive in certain chemical reactions.
(1S,2R,4R)-2-Azido-6-oxocyclohexyl acetate: Lacks the hydroxy group, affecting its solubility and reactivity.
(1S,2R,4R)-2-Hydroxy-6-oxocyclohexyl acetate: Lacks the azido group, limiting its use in click chemistry.
Uniqueness
(1S,2R,4R)-2-Azido-4-hydroxy-6-oxocyclohexyl acetate is unique due to the presence of all three functional groups (azido, hydroxy, and oxo) in a single molecule. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research.
特性
CAS番号 |
825632-40-4 |
|---|---|
分子式 |
C8H11N3O4 |
分子量 |
213.19 g/mol |
IUPAC名 |
[(1S,2R,4R)-2-azido-4-hydroxy-6-oxocyclohexyl] acetate |
InChI |
InChI=1S/C8H11N3O4/c1-4(12)15-8-6(10-11-9)2-5(13)3-7(8)14/h5-6,8,13H,2-3H2,1H3/t5-,6-,8+/m1/s1 |
InChIキー |
GSSHGHSPNLABST-JKMUOGBPSA-N |
異性体SMILES |
CC(=O)O[C@H]1[C@@H](C[C@H](CC1=O)O)N=[N+]=[N-] |
正規SMILES |
CC(=O)OC1C(CC(CC1=O)O)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzoic acid;1-[dimethyl(phenyl)silyl]-1,1,3,3,3-pentafluoropropan-2-ol](/img/structure/B14217016.png)
![9,9'-(1,3-Phenylene)bis[10-(9,9-diphenyl-9H-fluoren-2-yl)anthracene]](/img/structure/B14217017.png)
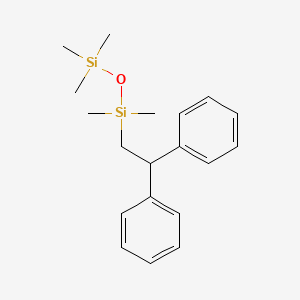
![9,10-Di([1,1'-biphenyl]-2-yl)-9,10-dihydroanthracene-9,10-diol](/img/structure/B14217035.png)
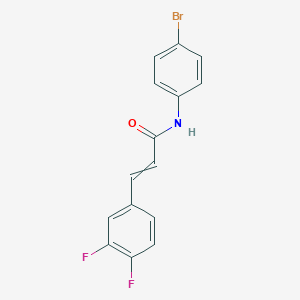
![Acetamide, N-[(1R,2R)-2-(4-morpholinyl)cyclohexyl]-](/img/structure/B14217051.png)
![Silane, [(2,3-dihydro-1H-inden-1-yl)methoxy]trimethyl-](/img/structure/B14217062.png)
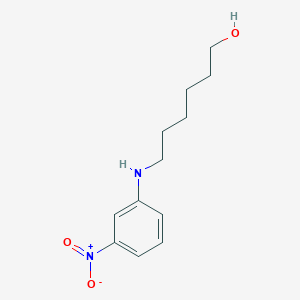
![N-[1-(2,3-Dimethoxyphenyl)prop-2-en-1-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B14217077.png)
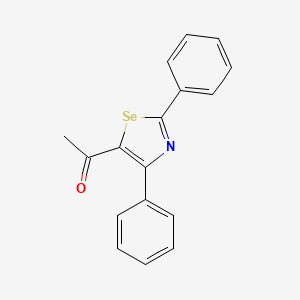
![2-Pyrrolidinone, 5-[4-(4-fluorophenyl)-1-piperazinyl]-1-methyl-](/img/structure/B14217100.png)
![1,3-Bis(3-hexyl[2,2'-bithiophen]-5-yl)propane-1,3-dione](/img/structure/B14217105.png)
